

Application Notes and Protocols: Heterologous Expression of Fungal Tannase in *Pichia pastoris*

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Compound of Interest

Compound Name: Tannase

Cat. No.: B8822749

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tannase (tannin acyl hydrolase, E.C. 3.1.1.20) is an industrially significant enzyme that catalyzes the hydrolysis of ester and depside bonds in hydrolysable tannins, yielding gallic acid and glucose.[1] Gallic acid is a key intermediate in the synthesis of the antioxidant propyl gallate, which is widely used as a food additive.[2][3] Fungi, particularly species of *Aspergillus*, are potent producers of **tannase**. [1] The methylotrophic yeast *Pichia pastoris* has emerged as a robust and efficient host system for the heterologous expression of various proteins, including fungal **tannases**. [4] Its ability to grow to high cell densities, perform eukaryotic post-translational modifications, and secrete recombinant proteins at high levels makes it an attractive system for both research and industrial-scale production.

These application notes provide a comprehensive overview and detailed protocols for the successful heterologous expression, purification, and characterization of fungal **tannase** in *P. pastoris*.

Data Presentation

Table 1: Comparison of Recombinant Fungal Tannases Expressed in *Pichia pastoris*

Fungal Source	Expression Vector	Host Strain	Expression Type	Productivity /Activity	Molecular Mass (SDS-PAGE)	N-deglycosylated Mass	Optimal pH	Optimal Temperature (°C)	Reference
Aspergillus oryzae	pPICZ αA	P. pastoris	Secreted	7000 IU/L (fed-batch)	90 kDa	-	-	-	
Aspergillus oryzae	pPIC3.5K	P. pastoris GS115	Intracellular	960 U/L (flask)	-	-	-	-	
Aspergillus oryzae	pPICZ αA	P. pastoris	Secreted	-	90-120 kDa (smear ed)	65 kDa	6.0	30-35	
Aspergillus oryzae	-	P. pastoris	Secreted	-	45-75 kDa (smear ed)	34 kDa and 30 kDa	5.0	up to 40	
Aspergillus niger GH1	-	P. pastoris	Secreted	0.57 U/ml (flask)	-	-	5.0	20	
Aspergillus niger GH1	-	P. pastoris	Secreted	-	-	65.4 kDa	5.0	20	

Experimental Protocols

Protocol 1: Cloning of Fungal Tannase Gene into P. pastoris Expression Vector

This protocol describes the cloning of a fungal **tannase** gene into the pPICZ α A vector, which is designed for methanol-inducible expression and secretion of the recombinant protein.

1.1. Gene Amplification:

- Amplify the mature **tannase** coding sequence (excluding the native signal peptide) from the fungal genomic DNA or cDNA using PCR.
- Design primers with appropriate restriction sites (e.g., EcoRI and NotI) for cloning into the pPICZ α A vector. The forward primer should be in-frame with the N-terminal α -factor secretion signal in the vector.

1.2. Vector and Insert Preparation:

- Digest the pPICZ α A vector and the purified PCR product with the selected restriction enzymes (e.g., EcoRI and NotI).
- Purify the linearized vector and the **tannase** gene insert using a gel purification kit.

1.3. Ligation:

- Ligate the digested **tannase** gene insert into the linearized pPICZ α A vector using T4 DNA ligase.

1.4. Transformation into E. coli:

- Transform the ligation mixture into a competent E. coli strain (e.g., DH5 α or TOP10) for plasmid propagation.
- Select transformants on Low Salt LB agar plates containing 25 μ g/ml ZeocinTM.
- Confirm the correct insertion by colony PCR and restriction digestion of the purified plasmid DNA. Sequence the construct to verify the reading frame.

1.5. Plasmid Linearization for P. pastoris Transformation:

- Linearize the recombinant pPICZ α A-**tannase** plasmid with a restriction enzyme that cuts within the 5' AOX1 region of the vector (e.g., SacI or BglII) to facilitate integration into the *P. pastoris* genome.
- Purify the linearized plasmid DNA by ethanol precipitation.

Protocol 2: Transformation of *Pichia pastoris*

This protocol details the transformation of *P. pastoris* (e.g., strain X-33 or GS115) with the linearized expression vector via electroporation.

2.1. Preparation of Electrocompetent Cells:

- Inoculate a single colony of *P. pastoris* into 10 mL of YPD medium and grow overnight at 30°C with shaking.
- Inoculate 250 mL of YPD with the overnight culture to an OD600 of ~0.005 and grow to an OD600 of 1.0-1.5.
- Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
- Wash the cells sequentially with 250 mL and 125 mL of ice-cold, sterile water.
- Wash the cells with 20 mL of ice-cold 1 M sorbitol.
- Resuspend the final cell pellet in 0.5 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation.

2.2. Electroporation:

- Mix 5-10 μ g of linearized plasmid DNA with 80 μ L of electrocompetent cells.
- Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette and incubate on ice for 5 minutes.
- Pulse the cells using an electroporation device with settings of 1.5 kV, 200 Ω , and 25 μ F.
- Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.

- Transfer the cell suspension to a sterile tube and incubate at 30°C for 1-3 hours without shaking.

2.3. Selection of Transformants:

- Spread 100-200 µl aliquots onto YPDS plates containing 100 µg/ml Zeocin™ (for pPICZα) or on minimal dextrose (MD) plates (for vectors with HIS4 selection).
- Incubate the plates at 30°C for 3-5 days until colonies appear.
- To select for multi-copy integrants, which can lead to higher expression levels, replica-plate the colonies onto YPD plates containing higher concentrations of G418 (e.g., 0.25–1.0 g/L) if using a vector like pPIC3.5K.

Protocol 3: Expression and Induction of Recombinant Tannase

This protocol outlines the procedure for small-scale expression screening in shake flasks to identify the best-expressing clones.

3.1. Growth Phase:

- Inoculate a single colony of a positive transformant into 25 mL of Buffered Glycerol-complex Medium (BMGY) in a 250 mL baffled flask.
- Grow at 28-30°C in a shaking incubator (250 rpm) until the culture reaches an OD600 of approximately 6.
 - BMGY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% Yeast Nitrogen Base (YNB), $4 \times 10^{-5}\%$ biotin, 1% glycerol.

3.2. Induction Phase:

- Harvest the cells by centrifugation and resuspend the cell pellet in 20-50 mL of Buffered Methanol-complex Medium (BMMY) to an OD600 of 1.0.

- Incubate at a lower temperature, such as 18-28°C, with vigorous shaking (250 rpm). A lower temperature can sometimes enhance protein expression and proper folding.
- To induce expression from the AOX1 promoter, add methanol to a final concentration of 0.5% (v/v) every 24 hours for 72-120 hours.
 - BMMY Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate (pH 6.0), 1.34% YNB, 4×10^{-5} % biotin, 0.5% methanol.

3.3. Sample Collection:

- Collect aliquots of the culture at different time points (e.g., 0, 24, 48, 72, 96, 120 hours) post-induction.
- Separate the supernatant (for secreted protein) and the cell pellet (for intracellular protein) by centrifugation. Store samples at -20°C for analysis.

Protocol 4: Tannase Activity Assay

This protocol describes a common colorimetric method for determining **tannase** activity using rhodanine.

4.1. Principle:

- **Tannase** hydrolyzes a substrate like methyl gallate to release gallic acid. The liberated gallic acid reacts with rhodanine under alkaline conditions to form a colored product that can be measured spectrophotometrically at 520 nm.

4.2. Reagents:

- Substrate: 0.01 M Methyl gallate in 0.05 M citrate buffer (pH 5.0).
- Rhodanine Solution: 0.667% (w/v) methanolic rhodanine.
- Potassium Hydroxide (KOH) Solution: 0.5 M KOH.
- Gallic Acid Standard Curve: Prepare standards ranging from 0.1 to 1.0 μ mol of gallic acid.

4.3. Procedure:

- In a microcentrifuge tube, mix 0.25 mL of the enzyme sample (culture supernatant or cell lysate) with 0.25 mL of the methyl gallate substrate solution.
- Incubate the reaction mixture at 30°C for 5 minutes.
- Stop the reaction by adding 0.3 mL of the rhodanine solution and incubate for another 5 minutes at 30°C.
- Add 0.2 mL of 0.5 M KOH solution, mix, and incubate for 5 minutes at 30°C.
- Dilute the reaction mixture with 4 mL of distilled water and incubate for 10 minutes at 30°C.
- Measure the absorbance at 520 nm against a blank (prepared by substituting the enzyme with buffer).
- Calculate the amount of gallic acid released using the standard curve.

4.4. Definition of Enzyme Activity:

- One unit (U) of **tannase** activity is defined as the amount of enzyme required to release one micromole of gallic acid per minute under the specified assay conditions.

Protocol 5: Purification of Recombinant Tannase

This protocol is for the purification of a secreted, His-tagged **tannase** from the culture supernatant.

5.1. Preparation of Supernatant:

- Centrifuge the induced *P. pastoris* culture at a high speed (e.g., 10,000 x g) to remove all cells and debris.
- Filter the supernatant through a 0.45 µm filter to clarify.
- Concentrate the supernatant and exchange the buffer to the binding buffer using tangential flow filtration or a centrifugal concentrator.

5.2. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate an Ni-NTA or other suitable IMAC column with binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
- Load the prepared supernatant onto the column.
- Wash the column with several column volumes of binding buffer to remove unbound proteins.
- Elute the His-tagged **tannase** using an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
- Collect fractions and analyze them for **tannase** activity and by SDS-PAGE.

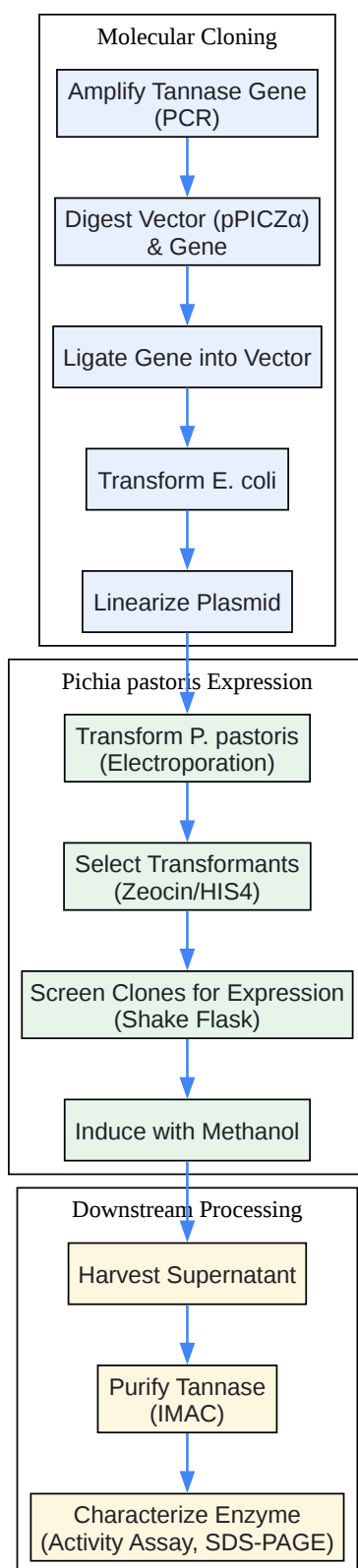
5.3. Further Purification (Optional):

- If further purification is needed, pool the active fractions and perform size-exclusion chromatography or ion-exchange chromatography.

5.4. N-deglycosylation:

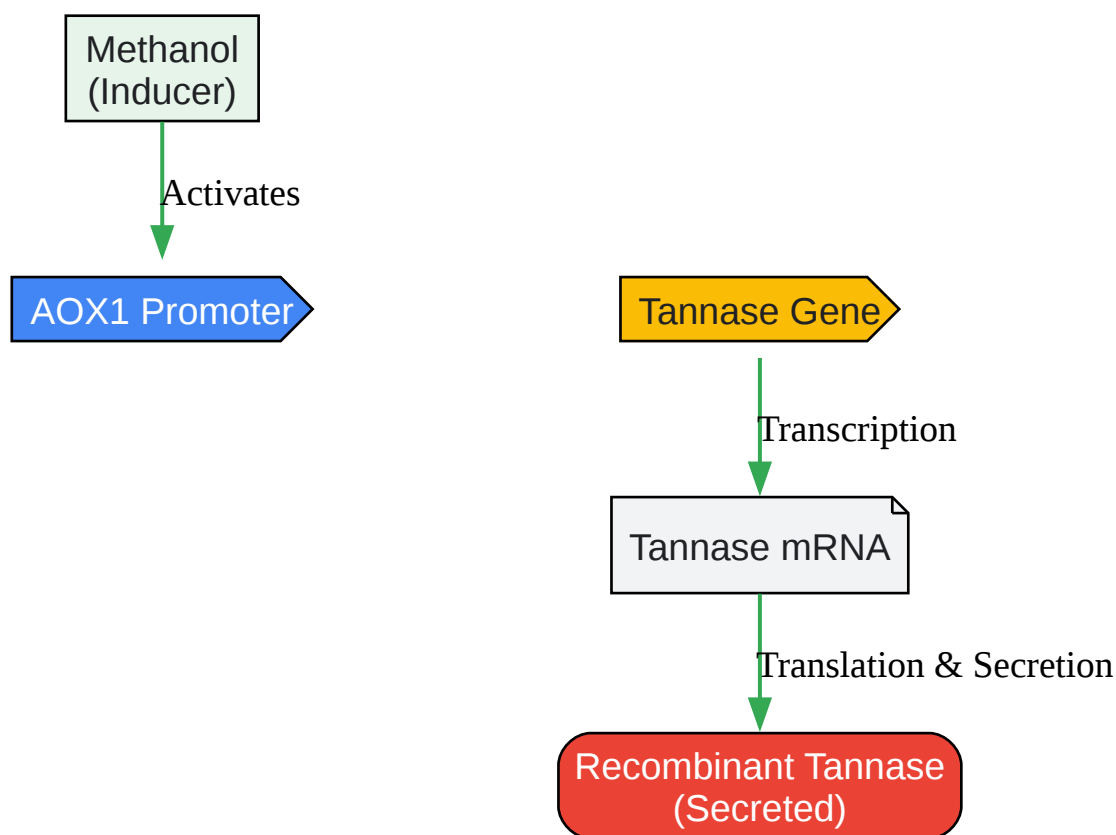
- To determine the molecular weight of the protein backbone, treat the purified enzyme with an N-glycosidase like PNGase F according to the manufacturer's instructions. Analyze the treated and untreated samples by SDS-PAGE.

Mandatory Visualizations



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Caption: Workflow for heterologous expression of fungal **tannase**.



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Caption: Methanol induction pathway via the AOX1 promoter.

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